molecular formula C8H12F3NO2 B1434316 3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid CAS No. 1630906-83-0

3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid

Cat. No. B1434316
M. Wt: 211.18 g/mol
InChI Key: VQWLDBPVYSBGKF-UHFFFAOYSA-N
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Description

“3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid” is a synthetic organic compound with the CAS Number: 1630906-83-0 . It has a molecular weight of 211.18 . The IUPAC name for this compound is 3-allylazetidine 2,2,2-trifluoroacetate .


Molecular Structure Analysis

The InChI code for “3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid” is 1S/C6H11N.C2HF3O2/c1-2-3-6-4-7-5-6;3-2(4,5)1(6)7/h2,6-7H,1,3-5H2; (H,6,7) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid” is a liquid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

1. Antiproliferative and Tubulin-Destabilising Effects in Breast Cancer Cells

  • Summary of Application : A series of novel 3-(prop-1-en-2-yl)azetidin-2-one analogues of combretastatin A-4 (CA-4) were designed and synthesised as colchicine-binding site inhibitors (CBSI) in which the ethylene bridge of CA-4 was replaced with a β-lactam (2-azetidinone) scaffold . These compounds were evaluated for their antiproliferative activity, cell cycle effects and ability to inhibit tubulin assembly .
  • Methods of Application : The compounds were evaluated for their antiproliferative activity, cell cycle effects and ability to inhibit tubulin assembly .
  • Results or Outcomes : The compounds demonstrated significant in vitro antiproliferative activities in MCF-7 breast cancer cells, particularly for compounds 9h, 9q, 9r, 10p, 10r and 11h, with IC 50 values in the range 10–33 nM . These compounds were also potent in the triple-negative breast cancer (TBNC) cell line MDA-MB-231, with IC 50 values in the range 23–33 nM, and were comparable with the activity of CA-4 .

2. Synthesis of Azetidines by Aza Paternò–Büchi Reactions

  • Summary of Application : The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .
  • Methods of Application : The aza Paternò–Büchi reaction, in which an imine and alkene compound react under photochemical conditions to form an azetidine, is used .
  • Results or Outcomes : This approach can be considered among the most efficient methods for the rapid assembly of small rings as it typically proceeds in a single synthetic operation with high regio- and stereoselectivity .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

3-prop-2-enylazetidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.C2HF3O2/c1-2-3-6-4-7-5-6;3-2(4,5)1(6)7/h2,6-7H,1,3-5H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWLDBPVYSBGKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CNC1.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid
Reactant of Route 2
3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid
Reactant of Route 3
3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid
Reactant of Route 4
3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid
Reactant of Route 5
3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid
Reactant of Route 6
3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid

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